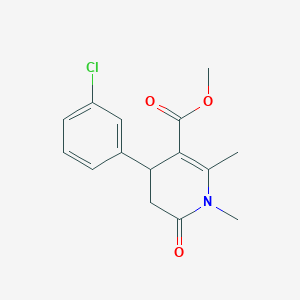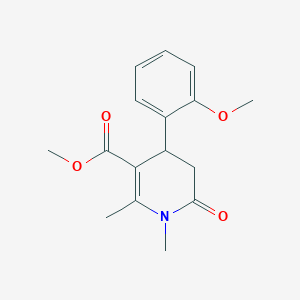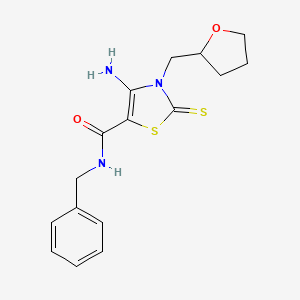![molecular formula C17H9NO4 B4332966 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B4332966.png)
6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one
Vue d'ensemble
Description
6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one, also known as coumarin-6, is a heterocyclic organic compound with a variety of applications in scientific research. This compound is a derivative of coumarin, which is a natural product found in many plants and has been used for centuries for medicinal purposes. Coumarin-6 is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one is based on its ability to bind to cellular components, including proteins, lipids, and nucleic acids. This binding results in changes in the fluorescence properties of the compound, which can be detected by fluorescence microscopy. Coumarin-6 has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria.
Biochemical and Physiological Effects:
Coumarin-6 has been shown to have a variety of biochemical and physiological effects. This compound has been used to study mitochondrial function, calcium signaling, and oxidative stress. Coumarin-6 has also been used to investigate the effects of various drugs and toxins on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one is its high quantum yield and excitation/emission wavelengths in the visible range, which makes it an ideal candidate for fluorescence imaging. However, this compound has some limitations, including its sensitivity to photobleaching and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research involving 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one. One area of interest is the development of this compound derivatives with improved fluorescence properties and reduced toxicity. Another area of interest is the use of this compound as a probe for investigating the effects of various drugs and toxins on cellular function. Additionally, this compound could be used to study the effects of aging on mitochondrial function and calcium signaling. Overall, this compound is a versatile compound with many potential applications in scientific research.
Applications De Recherche Scientifique
Coumarin-6 has been extensively studied for its applications in scientific research. This compound is widely used as a fluorescent probe for imaging biological systems, including cells, tissues, and organs. Coumarin-6 has a high quantum yield and excitation/emission wavelengths in the visible range, making it an ideal candidate for fluorescence imaging.
Propriétés
IUPAC Name |
6,8,20-trioxa-12-azapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18-octaen-21-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4/c19-17-11-5-9-6-14-15(21-8-20-14)7-12(9)18-16(11)10-3-1-2-4-13(10)22-17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAOHNMFVOHDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC4=C(C5=CC=CC=C5OC4=O)N=C3C=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B4332913.png)

![N-(4-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4332921.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4332935.png)

![methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4332952.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4332960.png)
![2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B4332976.png)

![4-amino-6-(3,4,5-trimethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4332988.png)